molecular formula C6H11FO5 B12105737 4-Deoxy-4-fluoro-D-glucose

4-Deoxy-4-fluoro-D-glucose

Cat. No.: B12105737
M. Wt: 182.15 g/mol
InChI Key: GCEGLMFBNPWYQO-UHFFFAOYSA-N
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Description

4-Deoxy-4-fluoro-D-glucose is a fluorinated glucose analog with the molecular formula C6H11FO5 and a molecular weight of 182.15 g/mol . This compound is structurally similar to glucose but with a fluorine atom replacing the hydroxyl group at the fourth carbon position. It is used in various scientific research fields due to its unique properties and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Deoxy-4-fluoro-D-glucose typically involves the fluorination of glucose derivatives. One common method includes the reaction of a D-galactose derivative with sulfuryl fluoride (SO2F2) and trifluoromethanesulfonyl fluoride (CF3SO2F) under controlled conditions . Another method involves the direct fluorination of 3,4,6-tri-O-acetyl-D-glucal followed by hydrolysis with hydrochloric acid (HCl) to obtain the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process involves stringent control of reaction conditions and purification steps to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 4-Deoxy-4-fluoro-D-glucose undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under specific conditions.

    Oxidation and Reduction Reactions: Similar to glucose, it can undergo oxidation to form corresponding acids and reduction to form alcohols.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) in the presence of catalysts.

    Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products:

    Substitution Products: Various substituted glucose derivatives.

    Oxidation Products: Corresponding carboxylic acids.

    Reduction Products: Corresponding alcohols.

Mechanism of Action

4-Deoxy-4-fluoro-D-glucose acts as a glucose analog and is taken up by cells via glucose transporters. Once inside the cell, it is phosphorylated by hexokinase to form this compound-6-phosphate. This phosphorylated form is not further metabolized, leading to its accumulation in cells with high glucose uptake, such as cancer cells . This property makes it useful in imaging techniques like PET .

Comparison with Similar Compounds

Uniqueness: 4-Deoxy-4-fluoro-D-glucose is unique due to its specific substitution at the fourth carbon position, which imparts distinct chemical and biological properties. Its ability to act as a glucose analog while being resistant to further metabolism makes it particularly valuable in medical imaging and metabolic studies .

Properties

IUPAC Name

4-fluoro-2,3,5,6-tetrahydroxyhexanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11FO5/c7-5(3(10)1-8)6(12)4(11)2-9/h2-6,8,10-12H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCEGLMFBNPWYQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C=O)O)O)F)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11FO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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